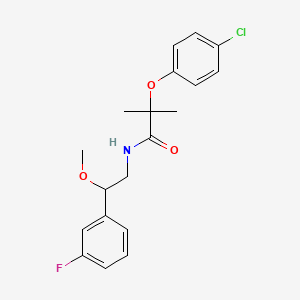
1-(2-Isopropoxypyridin-3-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-Isopropoxypyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 1551553-85-5 . Its molecular weight is 179.22 and its IUPAC name is 1-(2-isopropoxypyridin-3-yl)ethan-1-one . The compound is typically stored in a refrigerator .
Molecular Structure Analysis
The InChI code for “1-(2-Isopropoxypyridin-3-yl)ethanone” is 1S/C10H13NO2/c1-7(2)13-10-9(8(3)12)5-4-6-11-10/h4-7H,1-3H3 . This code provides a specific description of the compound’s molecular structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Fluorescent Probes for Biological Systems
A study presented the synthesis of a BODIPY-based fluorescent on-off probe with high selectivity for hydrogen sulfide (H2S), using 1-(2-Hydroxyphenyl)ethanone as a starting material. This probe demonstrated strong fluorescence and sulfhydryl-specific cleavage, revealing potential for studying HS− effects in biological systems (Fang et al., 2019).
Novel Synthetic Pathways
Research on chromenopyridodiazepinone polyheterocycles described an efficient one-pot synthesis involving nucleophilic addition at room temperature under mild conditions. This process highlights a method for creating complex molecular structures, potentially useful in drug design and materials science (Bouchama et al., 2018).
Antibacterial Activity
A study on the synthesis of thiosemicarbazones using 2-hydroxy-4-isopropoxy-5-nitroacetophenone demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. This research contributes to the development of new antimicrobial agents (Parekh & Desai, 2006).
Mechanochemistry in Pharmaceutical Detoxification
Exploration of mechanochemistry for detoxifying expired pharmaceuticals, specifically focusing on ibuprofen, highlighted a novel approach to drug degradation. This study could inform waste management practices for expired or unused pharmaceuticals (Andini et al., 2012).
Heterocycle Synthesis
Investigations into the synthesis and reactions of new 1,3-dioxa-2-bora heterocycles derived from o-hydroxybenzyl alcohol opened avenues in the creation of substances with potential applications in organic synthesis and possibly material sciences (Srivastava & Bhardwaj, 1978).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-(2-propan-2-yloxypyridin-3-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(2)13-10-9(8(3)12)5-4-6-11-10/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOAHXGDWRARBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Isopropoxypyridin-3-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2742466.png)
![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2742469.png)
![1-[4-(6-Chloropyridin-2-yl)piperazin-1-yl]-2-(2-phenyl-2-adamantyl)ethanone](/img/structure/B2742471.png)
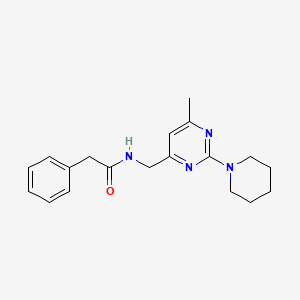


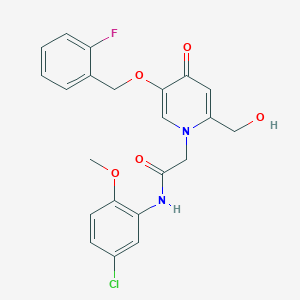
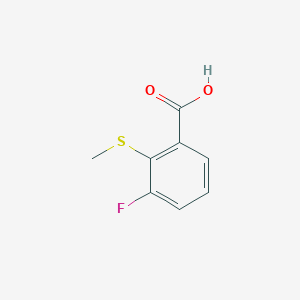
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B2742478.png)
![5-chloro-N-{[2-(2-methyl-1H-imidazol-1-yl)pyridin-4-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2742479.png)
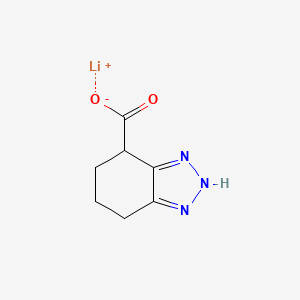
![2-(4-Benzoylbenzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2742484.png)
